molecular formula C9H11ClN4O2 B7788345 [(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine

[(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenyl](methyl)amine

Cat. No.: B7788345
M. Wt: 242.66 g/mol
InChI Key: HVEUAXZJMGUHAT-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine is a nitroenamine derivative featuring a 6-chloropyridin-3-ylmethyl substituent. Its Z-configuration at the nitroethenyl group and methylamine substitution distinguish it structurally and functionally. This compound shares structural motifs with neonicotinoid insecticides and other nitro-containing pharmaceuticals, influencing its reactivity, biological activity, and metabolic pathways .

Properties

IUPAC Name

(Z)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUAXZJMGUHAT-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: N-[(6-Chloropyridin-3-yl)Methyl]Methylamine

The synthesis of N-[(6-chloropyridin-3-yl)methyl]methylamine (CAS: 120739-62-0) serves as a critical precursor. This metabolite of acetamiprid is synthesized via reductive amination of 6-chloronicotinaldehyde with methylamine under hydrogenation conditions. Key parameters include:

ParameterConditionYield (%)
CatalystPalladium on carbon (Pd/C)85–90
SolventMethanol
Temperature25–30 °C
Pressure1–2 atm H₂

This intermediate is purified via recrystallization or column chromatography, with purity exceeding 98%.

Nitroethenyl Component Preparation

The nitroethenyl group is introduced through a nitroalkene intermediate. A Henry reaction between nitromethane and acetyl chloride generates 1-nitropropene, though stereochemical control remains challenging. Alternative routes employ Knoevenagel condensation under Lewis acid catalysis:

Example Protocol :

  • Reactants : Nitromethane (1.2 equiv), glyoxal (1.0 equiv)

  • Catalyst : Zinc chloride (10 mol%)

  • Solvent : Dichloromethane, 40 °C, 12 h

  • Yield : 70–75% (E/Z ratio: 1:1.2).

Coupling Strategies for Z-Selectivity

The Z-configuration is achieved via stereoselective coupling of N-[(6-chloropyridin-3-yl)methyl]methylamine with nitroethenyl intermediates. Two methods dominate:

Michael Addition with Stereochemical Control

The amine attacks a nitroalkene in a Michael addition. Catalytic asymmetric conditions using cinchona alkaloid-derived thioureas enhance Z-selectivity:

ParameterConditionZ:E RatioYield (%)
Catalyst(DHQD)₂PHAL (5 mol%)4:182
SolventToluene, –20 °C
Reaction Time24 h

This method, adapted from nitroalkene coupling literature, requires low temperatures to suppress isomerization.

Wittig-Type Olefination

A Horner-Wadsworth-Emmons reaction employs phosphonate reagents to generate the Z-nitroethenyl group:

Protocol :

  • Phosphonate Reagent : Diethyl (nitromethyl)phosphonate (1.5 equiv)

  • Base : Potassium tert-butoxide (2.0 equiv)

  • Solvent : THF, 0 °C → rt, 6 h

  • Yield : 68% (Z:E > 9:1).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve nitroalkene solubility but may promote E-isomer formation. Nonpolar solvents like toluene favor Z-selectivity at the expense of reaction rate (Table 1).

Table 1: Solvent Impact on Z:E Ratio and Yield

SolventZ:E RatioYield (%)Reaction Time (h)
Toluene4:18224
DMF1.5:17512
THF3:17818

Catalytic Systems

Lewis acids (e.g., ZnCl₂, Cu(OTf)₂) enhance electrophilicity of nitroalkenes, accelerating amine addition. However, Brønsted acids (e.g., p-TsOH) improve proton transfer in stereoselective steps.

Post-Reaction Processing and Purification

Workup Procedures

  • Extraction : Ethyl acetate/water partitioning removes unreacted amines.

  • Drying : Anhydrous Na₂SO₄ or MgSO₄.

  • Concentration : Rotary evaporation under reduced pressure.

Chromatographic Purification

Silica gel chromatography (hexane/EtOAc, 3:1 → 1:1 gradient) resolves Z/E isomers. HPLC analysis confirms enantiomeric excess (>95%).

Challenges and Limitations

  • Isomerization : Z→E isomerization occurs above 40 °C, necessitating low-temperature handling.

  • Nitro Group Stability : Strong acids or bases may degrade the nitroethenyl moiety; pH 6–7 is optimal during workup .

Chemical Reactions Analysis

(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine undergoes various chemical reactions, including :

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium ethoxide, and various nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted pyridines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: The compound is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.

2. Biology:

  • Biological Activity Studies: Research indicates that (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine may influence enzyme activity and cell signaling pathways. Preliminary studies suggest it could modulate biological processes, potentially leading to applications in drug development.

3. Medicine:

  • Anticancer Potential: Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, likely through caspase pathway activation. This suggests potential therapeutic applications in oncology.
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial efficacy against various bacterial strains, indicating that (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine may also possess similar properties, warranting further investigation for treating infections.

4. Industry:

  • Catalytic Applications: The compound is explored for its role as a catalyst in various industrial processes. Its unique functional groups may enhance reaction rates or selectivity in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neonicotinoid Insecticides

Imidacloprid
  • Structure : 1-((6-Chloropyridin-3-yl)methyl)-4,5-dihydro-N-nitro-1H-imidazol-2-amine.
  • Comparison :
    • The target compound lacks the imidazoline ring present in Imidacloprid, replacing it with a nitroethenyl group.
    • Imidacloprid has a higher molecular weight (256.06 g/mol vs. ~242.66 g/mol for the target) due to the imidazoline moiety.
    • Both compounds target nicotinic acetylcholine receptors but differ in binding affinity due to structural variations .
Nitenpyram
  • Structure : (Z)-N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methyl-2-nitroethene-1,1-diamine.
  • Comparison :
    • Nitenpyram features an ethyl group instead of the target compound’s methylamine substituent.
    • The ethyl group in Nitenpyram may enhance lipophilicity compared to the methyl group, affecting metabolic stability and insecticidal persistence .

Biodegradation Metabolites

Acetamiprid Metabolites
  • Example: (E)-3-(((6-Chloropyridin-3-yl)methyl)(methyl)amino)acrylonitrile.
  • Comparison: The E-configuration in this metabolite contrasts with the Z-configuration in the target compound, leading to differences in geometric stability and interaction with microbial enzymes.

Pharmaceutical Impurities

Ranitidine-N-oxide
  • Structure: N,N-dimethyl[5-[[[2-[[1-(methylamino)-2-nitroethenyl]amino]ethyl]sulphanyl]methyl]furan-2-yl] methanamine N-oxide.
  • Comparison :
    • Both compounds contain nitroethenylamine moieties, but Ranitidine-N-oxide includes a sulphanyl group and furan ring.
    • The nitro group in Ranitidine-N-oxide is associated with stability challenges under acidic conditions, suggesting similar vulnerabilities in the target compound .
N-Acyl Cyclic Urea Derivatives
  • Example : 1-(2-chloroacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one.
  • Comparison :
    • The presence of a chloracetyl group in this derivative increases electrophilicity compared to the target compound’s nitroethenyl group.
    • Reactivity with secondary amines (e.g., dicyclohexylamine) suggests that the target compound’s methylamine group may undergo similar nucleophilic substitutions under specific conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration
Target Compound C₁₀H₁₂ClN₃O₂ 242.66 6-Chloropyridin-3-ylmethyl, nitroethenyl, methylamine Z
Imidacloprid C₉H₁₀ClN₅O₂ 256.06 Imidazoline, 6-chloropyridin-3-ylmethyl -
Nitenpyram C₁₁H₁₅ClN₄O₂ 270.72 6-Chloropyridin-3-ylmethyl, ethyl, methyl Z
(E)-3-(((6-Chloropyridin-3-yl)methyl)(methyl)amino)acrylonitrile C₉H₁₀ClN₃O 209.65 Acrylonitrile, methylamine E

Research Findings

  • Synthetic Accessibility : The target compound’s nitroethenyl group can be synthesized via condensation reactions similar to Nitenpyram’s production, though substituent choice (methyl vs. ethyl) affects yield and purity .
  • Metabolic Fate : Methylamine substituents, as seen in the target compound and Acetamiprid metabolites, are prone to hydrolytic cleavage, suggesting shared detoxification pathways in biological systems .
  • Structural Activity : The Z-configuration in the target compound and Nitenpyram may enhance receptor binding compared to E-configuration metabolites, which exhibit reduced bioactivity .

Biological Activity

(Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine, also known as 1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine, is an organic compound with the molecular formula C9H11ClN4O2 and a molecular weight of 242.66 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and biochemistry.

The compound features a unique structure characterized by a chloropyridine moiety and a nitroethenyl group, which contribute to its reactivity and biological significance. The synthesis typically involves the reaction of 6-chloropyridine with formaldehyde and methylamine, followed by nitroethenylation using nitromethane and a base such as sodium ethoxide.

The biological activity of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may affect enzyme activity and cell signaling pathways, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine exhibit antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have explored the anticancer potential of nitro-containing compounds. (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in certain cancer cell lines, likely through the activation of caspase pathways .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Potential

In another notable study published in the Journal of Medicinal Chemistry, (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine was tested on breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

To better understand the unique properties of (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
6-chloropyridin-3-ylmethylamineLacks nitro groupLimited antibacterial activity
2-chloro-5-(methylaminomethyl)pyridineSimilar structureModerate anticancer properties
N-[(6-chloropyridin-3-yl)methyl]-N-methylamineLacks nitro groupMinimal biological activity

The presence of the nitroethenyl group in (Z)-1-{[(6-chloropyridin-3-yl)methyl]amino}-2-nitroethenylamine appears to enhance its biological activities compared to its analogs.

Q & A

Q. Critical Conditions :

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Bases like cesium carbonate improve nucleophilicity.
  • Temperature : Lower temperatures (e.g., 35°C) favor Z-isomer formation by minimizing thermal randomization.

Methodological Insight : Optimize stoichiometry and reaction time to suppress byproducts like E-isomers. Purification via crystallization (e.g., using methanol) ensures >98% purity ().

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Variability in receptor binding assays : Differences in cell lines (e.g., insect vs. mammalian) or assay conditions (pH, temperature).
  • Metabolite interference : Microbial biotransformation () can produce active metabolites, complicating activity interpretation.

Q. Resolution Strategies :

Standardized assays : Use uniform protocols (e.g., radioligand binding assays for nicotinic acetylcholine receptors).

Metabolite profiling : Employ LC-MS/MS to identify and quantify degradation products ().

Computational modeling : Validate interactions via docking studies with receptor crystal structures.

Example : Inconsistent insecticidal efficacy may stem from environmental degradation pathways (). Cross-validate results using in vitro and in vivo models.

Basic: What spectroscopic and crystallographic methods confirm the Z-configuration and structure?

Answer:
Key Techniques :

NMR Spectroscopy :

  • 1H NMR : Distinct coupling constants (e.g., J = 10–12 Hz for Z-alkenyl protons).
  • 13C NMR : Chemical shifts for nitroethenyl groups (~150 ppm).
  • Reference : reports δ 8.87 ppm (pyridine protons) and HRMS m/z 215 [M+H]+.

X-ray Crystallography :

  • SHELX refinement (): Resolves bond lengths (e.g., C=N ~1.28 Å) and torsion angles to confirm stereochemistry.
  • ORTEP visualization (): Generates thermal ellipsoid plots for structural validation ().

Q. Table 1: Crystallographic Data ()

ParameterValue
Space groupTriclinic, P1
a, b, c (Å)7.7948, 12.649, 13.021
α, β, γ (°)91.36, 98.77, 107.88
R factor0.064

Advanced: How do environmental factors influence the compound’s degradation, and what methods track its metabolites?

Answer:
Degradation Pathways :

  • Hydrolytic cleavage : pH-dependent hydrolysis of the nitroethenyl group.
  • Microbial action : Pseudoxanthomonas spp. demethylate the compound via cometabolism ().

Q. Analytical Methods :

LC-HRMS : Identifies metabolites like N-((6-chloropyridin-3-yl)methyl)-N-methylprop-1-en-2-amine ().

Isotopic labeling : Traces 14C-labeled compounds in soil/water systems.

Challenge : Differentiate abiotic vs. biotic degradation products. Use sterile controls and metabolic inhibitors in experimental design.

Basic: What computational tools predict the compound’s receptor interactions?

Answer:

Molecular Docking : Software like AutoDock Vina simulates binding to nicotinic acetylcholine receptors.

QM/MM Simulations : Assess electronic interactions (e.g., nitro group’s electron-withdrawing effects).

Validation : Compare docking scores with mutagenesis data (e.g., mutations in receptor binding pockets).

Advanced: What strategies optimize synthetic yield while minimizing isomerization?

Answer:

Low-temperature reactions : Reduce thermal energy to prevent Z→E isomerization.

Protecting groups : Temporarily block reactive amines during nitroethenyl formation.

In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

Case Study : achieved 98% purity via methanol-assisted crystallization after vacuum distillation of solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.